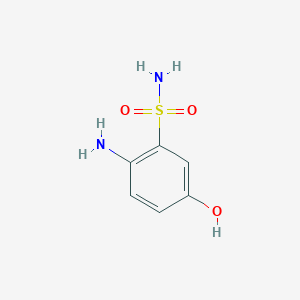

2-Amino-5-hydroxybenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8N2O3S |

|---|---|

Molekulargewicht |

188.21 g/mol |

IUPAC-Name |

2-amino-5-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H8N2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

InChI-Schlüssel |

BVQKIWQHLVATGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino 5 Hydroxybenzenesulfonamide and Its Analogues

Classical Synthetic Routes to 2-Amino-5-hydroxybenzenesulfonamide

Traditional approaches to the synthesis of 2-amino-5-hydroxybenzenesulfonamide and its isomers have historically relied on multi-step reaction sequences involving functional group interconversions and the strategic introduction of substituents onto the benzene (B151609) ring.

Multi-Step Synthesis from Precursors

A common strategy for synthesizing polysubstituted benzene rings, such as that in 2-amino-5-hydroxybenzenesulfonamide, involves a sequence of reactions starting from simpler, commercially available precursors. The synthesis of 2-amino-5-hydroxybenzenesulfonamide has been reported via the nitration of m-hydroxybenzenesulfonamide, followed by the reduction of the resulting nitro group to an amino group. This classical approach leverages established and well-understood chemical transformations.

Similarly, the synthesis of the isomeric compound, 2-aminophenol-4-sulfonamide, has been achieved through a multi-step process beginning with o-nitrochlorobenzene. This pathway involves a sequence of chlorosulfonation, ammonification, hydrolysis, and finally, reduction of the nitro group to yield the desired aminophenol sulfonamide structure. researchgate.netresearchgate.net

A notable example of a multi-step synthesis for a related analogue, 3-amino-2-hydroxy-5-methylbenzenesulfonic acid, starts from 2-hydroxy-5-methylphenyl methyl ketone oxime. This process involves a Beckmann rearrangement of the oxime, followed by sulfonation and hydrolysis to yield the final product. google.com

Regioselective Functionalization Strategies

The precise placement of functional groups on the aromatic ring is critical in the synthesis of 2-amino-5-hydroxybenzenesulfonamide. The principles of electrophilic aromatic substitution play a pivotal role in dictating the regiochemical outcome of these reactions. The directing effects of the substituents already present on the benzene ring guide the position of incoming functional groups. For instance, the hydroxyl group is a powerful activating group and an ortho-, para-director, while the sulfonamide group is a deactivating meta-director. nih.govgoogle.com

The conditions of the reaction, such as temperature, can also influence the regioselectivity. A pertinent example is the sulfonation of phenol (B47542), where the reaction at lower temperatures tends to favor the formation of the ortho-isomer, whereas higher temperatures lead to the para-isomer as the major product. nih.gov This temperature dependence allows for a degree of control over the substitution pattern.

In the synthesis of 2-amino-5-hydroxybenzenesulfonamide from m-hydroxybenzenesulfonamide, the nitration step is directed by the existing hydroxyl and sulfonamide groups. The incoming nitro group is positioned in a way that is influenced by the combined directing effects of these substituents, leading to the desired intermediate for subsequent reduction.

Novel and Green Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of one-pot reactions and catalytic innovations for the synthesis of complex molecules like 2-amino-5-hydroxybenzenesulfonamide, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

One-Pot Reaction Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and reduced environmental impact. rsc.org While specific one-pot syntheses for 2-amino-5-hydroxybenzenesulfonamide are not extensively documented, related methodologies provide a proof of concept. For instance, one-pot syntheses have been successfully employed for the creation of 2-arylbenzoxazoles from 2-aminophenols and aldehydes, and for the synthesis of β-amino amides. These examples demonstrate the feasibility of telescoping multiple synthetic steps, a strategy that could potentially be adapted for the synthesis of 2-amino-5-hydroxybenzenesulfonamide and its analogues.

Catalytic Synthesis Innovations

Catalytic methods are at the forefront of green chemistry, offering pathways to reactions with higher efficiency and selectivity under milder conditions. For the synthesis of sulfonamides, several catalytic innovations have emerged. Photocatalysis, which utilizes light to drive chemical reactions, has been explored for the synthesis and functionalization of sulfonamides. Another promising green approach is the use of electrochemical methods, such as the oxidative amination of sodium sulfinates, to form the sulfonamide bond. These electrochemical methods often proceed under mild conditions and can avoid the use of harsh oxidizing agents.

While direct catalytic syntheses of 2-amino-5-hydroxybenzenesulfonamide are still an area of active research, the principles demonstrated in the synthesis of other sulfonamides suggest that catalytic routes could provide a more sustainable alternative to classical methods.

Derivatization Strategies for Structural Modification of the 2-Amino-5-hydroxybenzenesulfonamide Core

The structural modification of the 2-amino-5-hydroxybenzenesulfonamide scaffold is crucial for the exploration of its chemical space and the development of new analogues with tailored properties. The presence of the amino, hydroxyl, and sulfonamide functional groups provides multiple handles for derivatization.

Strategies for the derivatization of the closely related isomer, 3-amino-4-hydroxy-benzenesulfonamide, offer valuable insights. These include the formation of Schiff bases through the condensation of the amino group with various aldehydes. The amino group can also be modified by the addition of moieties such as β-alanine, aminoketones, and imidazoles. Furthermore, the hydroxyl group can be a site for the introduction of other functional groups, for instance, through the formation of a 5-oxopyrrolidine ring system.

N-Substitution of the Sulfonamide Moiety

The sulfonamide group is a key site for derivatization, and its N-substitution can significantly alter the properties of the parent molecule.

The nitrogen atom of the sulfonamide can be alkylated or arylated to introduce a wide variety of substituents. While specific examples for the N-alkylation of 2-Amino-5-hydroxybenzenesulfonamide are not extensively detailed in the literature, general methods for the N-alkylation of aminobenzenesulfonamides are well-established. These reactions typically proceed via nucleophilic substitution, where the sulfonamide nitrogen acts as the nucleophile.

A common strategy involves the deprotonation of the sulfonamide with a suitable base to form the corresponding anion, which then reacts with an alkyl or aryl halide. For instance, in the synthesis of related sulfonamide derivatives, conditions such as the use of a base in an appropriate solvent are employed to facilitate this transformation.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 3-Amino-4-hydroxybenzenesulfonamide (B74053) | Itaconic acid | Water | Water | 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide | Acrylic acid | Water | Water | 3-((2-hydroxy-5-sulfamoylphenyl)amino)propanoic acid | nih.gov |

Table 1: Examples of N-Substitution Reactions on Analogous Aminohydroxybenzenesulfonamides

Aromatic Ring Substitutions and Modifications

The benzene ring of 2-Amino-5-hydroxybenzenesulfonamide is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions.

Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic ring. The strong activating effect of the amino and hydroxyl groups often allows for halogenation to occur under mild conditions. For example, biocatalytic bromination of 2-aminothiazoles, another electron-rich system, proceeds efficiently, suggesting that similar enzymatic or mild chemical methods could be applicable to 2-Amino-5-hydroxybenzenesulfonamide.

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed. The nitration of phenols and anilines is a well-understood process. doubtnut.comquora.comyoutube.comkhanacademy.orgnih.gov Given the activating nature of the existing substituents, direct nitration would be expected to proceed readily. However, the conditions must be carefully controlled to avoid over-nitration or oxidation of the starting material. The use of milder nitrating agents or protective group strategies may be necessary to achieve selective mononitration.

Amino Group Modifications

The primary amino group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization.

The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a variety of functional groups or as a protecting strategy. For example, the acylation of the amino group in 3-amino-4-hydroxybenzenesulfonamide with acetic anhydride (B1165640) has been reported to proceed efficiently. nih.gov

| Amine | Acylating Agent | Conditions | Product | Reference |

| 3-((2-hydroxy-5-sulfamoylphenyl)amino)propanoic acid | Acetic anhydride, H2SO4 | Δ, 5 h | N-((3-acetamido-4-hydroxyphenyl)sulfonyl)acetamide | nih.gov |

Table 2: Example of Amino Group Acylation on an Analogous Compound

Direct N-alkylation or N-arylation of the amino group can be achieved, though selectivity between the amino and sulfonamide nitrogens can be a challenge. Protective group strategies may be employed to ensure reaction at the desired site.

The primary aromatic amino group can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netorganic-chemistry.org Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide or cyanide.

Schiemann Reaction: Replacement with fluoride.

Gomberg-Bachmann Reaction: Arylation reactions.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

These reactions provide a powerful toolkit for introducing a wide range of substituents at the 2-position of the benzene ring.

Hydroxyl Group Functionalization

The phenolic hydroxyl group can be functionalized through etherification and esterification reactions.

The formation of ethers from the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reaction of 3-amino-4-hydroxybenzenesulfonamide derivatives with ethyl iodide in the presence of potassium hydroxide (B78521) and potassium carbonate has been shown to yield the corresponding O-alkylated product. nih.gov

Esterification of the hydroxyl group can be accomplished by reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction introduces an ester functionality, which can modify the lipophilicity and other properties of the molecule.

| Phenol Derivative | Alkylating/Acylating Agent | Base/Catalyst | Product | Reference |

| 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Ethyl iodide | KOH, K2CO3 | O-ethylated product | nih.gov |

| 3-((2-hydroxy-5-sulfamoylphenyl)amino)propanoic acid | Methanol | H2SO4 | Methyl ester | nih.gov |

Table 3: Examples of Hydroxyl Group Functionalization on Analogous Compounds

Heterocyclic Ring Annulations and Fusions

The ortho-disposed amino and hydroxyl groups of 2-Amino-5-hydroxybenzenesulfonamide make it an ideal precursor for the synthesis of fused heterocyclic systems, such as benzoxazoles.

Benzoxazoles can be synthesized by the condensation of an o-aminophenol with a variety of reagents, including carboxylic acids, aldehydes, or their derivatives. The reaction typically proceeds through the formation of a Schiff base or an amide intermediate, followed by intramolecular cyclization and dehydration. While specific examples starting from 2-Amino-5-hydroxybenzenesulfonamide are not prevalent in the searched literature, the general synthetic strategies for benzoxazoles are well-documented and would be applicable. For instance, the reaction of 3-amino-4-hydroxybenzenesulfonamide with aldehydes leads to the formation of Schiff bases, which are precursors for further cyclizations. nih.gov

Similarly, the reaction with reagents that can provide a single carbon atom, such as cyanogen (B1215507) bromide or carbon disulfide, can also lead to the formation of 2-substituted benzoxazoles.

The synthesis of thiazole (B1198619) derivatives often involves the reaction of a compound containing a reactive methylene (B1212753) group with a thiourea (B124793) or thioamide. nih.govnih.govorganic-chemistry.org While not a direct annulation of the starting material, functionalization of the amino or hydroxyl group could provide intermediates suitable for subsequent thiazole ring formation.

Structure Activity Relationship Sar Studies of 2 Amino 5 Hydroxybenzenesulfonamide Derivatives

Correlative Analysis of Chemical Structure and Preclinical Biological Efficacy

SAR studies for benzenesulfonamide (B165840) derivatives have revealed critical insights into how specific structural modifications influence their biological effects. While direct studies on 2-Amino-5-hydroxybenzenesulfonamide are not extensively detailed in publicly available research, analysis of closely related benzenesulfonamide analogs provides a strong predictive framework for its potential derivatives.

The core components of the 2-Amino-5-hydroxybenzenesulfonamide scaffold—the sulfonamide group (-SO₂NH₂), the amino group (-NH₂), and the hydroxyl group (-OH)—are all pivotal for interaction with biological targets. The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). researchgate.netnih.gov Its ability to coordinate with the zinc ion in the active site is a primary mechanism of action for many sulfonamide-based drugs. nih.gov

Modifications to the aromatic ring and the amino or hydroxyl groups can drastically alter efficacy and selectivity. For instance, in studies on related benzenesulfonamide derivatives, the position and nature of substituents on the benzene (B151609) ring have been shown to be critical. Research on meta-substituted benzenesulfonamides demonstrated that these modifications could significantly improve inhibitory activity against specific enzymes like metallo-β-lactamases. nih.gov Similarly, for derivatives of the isomeric 3-amino-4-hydroxybenzenesulfonamide (B74053), modifications at the amino group, such as forming Schiff bases or linking other chemical fragments, have been used to modulate binding affinity for various carbonic anhydrase isoenzymes. mdpi.comnih.gov

The hydroxyl group's position and presence are also vital. In studies of other phenolic compounds, the presence of a hydroxyl group at the para position, coupled with a methoxy (B1213986) group at the meta position, was found to be important for anti-inflammatory activity. researchgate.net Acetylation or benzylation of this hydroxyl group led to a loss of activity, indicating its role as a key hydrogen bonding participant. researchgate.net For derivatives of 2-Amino-5-hydroxybenzenesulfonamide, the para relationship between the hydroxyl and sulfonamide groups suggests it could play a significant role in target binding and selectivity.

The following table summarizes general SAR findings for benzenesulfonamide derivatives, which can be extrapolated to guide the design of novel 2-Amino-5-hydroxybenzenesulfonamide analogs.

| Scaffold Modification | Observed Effect on Biological Activity | Potential Target Class | Reference |

| Substitution at the meta position of the benzene ring | Improved inhibitory activity | Metallo-β-lactamases | nih.gov |

| Modification of the amino group (e.g., Schiff base formation) | Modulated binding affinity and selectivity | Carbonic Anhydrases | mdpi.comnih.gov |

| Introduction of bulky or heterocyclic moieties | Enhanced inhibitory potency and selectivity | Carbonic Anhydrases, Kinases | nih.govrsc.org |

| Acetylation/Benzylation of a phenolic hydroxyl group | Loss of biological activity | Inflammatory enzymes | researchgate.net |

| Addition of a second sulfonamide group | Increased potency against certain enzyme isoforms | Carbonic Anhydrases | researchgate.net |

| Replacement of ureido moiety with thiazol-4-one | Enhanced growth inhibition on cancer cell lines | Carbonic Anhydrases | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Amino-5-hydroxybenzenesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, QSAR is a powerful tool for predicting the efficacy of new analogs, thereby streamlining the drug discovery process. nih.gov

The initial step in QSAR modeling involves calculating molecular descriptors for each derivative. These descriptors are numerical representations of the physicochemical properties of the molecules. For sulfonamide derivatives, a variety of descriptors have proven useful in building predictive models. These are typically categorized as:

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include properties such as total energy, entropy, dipole moment, electronegativity (χ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These descriptors provide insight into the electronic properties and reactivity of the molecules.

Physicochemical Descriptors: These describe properties like the octanol-water partition coefficient (logP), molar refractivity, and polarizability, which relate to the molecule's hydrophobicity and size. nih.gov

Topological and Steric Descriptors: These include van der Waals volume and molecular mass, which quantify the size and shape of the molecule. nih.gov

Once the descriptors are calculated, a mathematical model is developed, often using Multiple Linear Regression (MLR). nih.gov MLR generates a linear equation that relates the most relevant descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). The goal is to create a statistically robust model that can accurately predict the activity of compounds that have not yet been synthesized or tested. nih.gov

A QSAR model's utility is determined by its statistical significance and predictive power. These are assessed using several validation metrics:

Coefficient of Determination (R²): This value indicates how well the model fits the training data, with values closer to 1.0 suggesting a better fit.

Cross-Validation Coefficient (Q² or R²_CV): This is a more rigorous test of the model's predictive ability. It is often calculated using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation (R²_test): The model's ultimate test is its ability to predict the activity of an external set of compounds (the test set) that were not used in model development. A high R²_test value confirms the model's real-world predictive power.

Root Mean Square Error (RMSE): This metric measures the differences between values predicted by the model and the values actually observed. Lower RMSE values indicate a better fit. nih.gov

Studies on various sulfonamide derivatives have yielded QSAR models with strong predictive capabilities. For example, a QSAR study on carbonic anhydrase II inhibitors produced a model with excellent statistical fit and predictive power. nih.gov Another study on sulfur-containing anticancer agents also resulted in reliable QSAR models. nih.gov

The table below shows representative statistical data for QSAR models developed for sulfonamide derivatives, illustrating the performance levels that could be expected for models of 2-Amino-5-hydroxybenzenesulfonamide derivatives.

| Model Parameter | Description | Typical Value Range | Reference |

| R² (Training Set) | Goodness of fit for the data used to build the model. | 0.83 - 0.96 | nih.gov |

| Q²_cv (Cross-Validation) | Internal predictive ability of the model. | 0.76 - 0.93 | nih.gov |

| R²_test (External Validation) | Predictive ability on an independent test set. | ~0.79 | |

| F-statistic | A measure of the model's statistical significance. | > 19 | nih.gov |

| RMSE (Training Set) | Root Mean Square Error of the training set predictions. | 0.06 - 0.27 | nih.gov |

Pharmacophore Elucidation and Mapping for Target Interaction

A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. youtube.com For 2-Amino-5-hydroxybenzenesulfonamide derivatives, elucidating the pharmacophore is essential for understanding how they bind to their target and for designing new, more potent molecules. researchgate.net

The process of pharmacophore modeling typically involves:

Identifying Active Ligands: A set of molecules with known activity against a specific target is collected.

Conformational Analysis and Alignment: The molecules are aligned in 3D space based on their structural similarities.

Identifying Common Features: Key chemical features shared by the active molecules are identified. These commonly include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Aromatic Rings (AR)

Hydrophobic Regions (HY)

Positive/Negative Ionizable Centers

For sulfonamide derivatives, the sulfonamide group itself is often a critical pharmacophoric feature, particularly for enzymes like carbonic anhydrase, where it acts as a zinc-binding group. researchgate.net The aromatic ring typically provides a hydrophobic interaction with the target's active site. The amino and hydroxyl groups of 2-Amino-5-hydroxybenzenesulfonamide would likely serve as key hydrogen bond donors and/or acceptors.

For example, a pharmacophore model developed for sulfonamide chalcone (B49325) derivatives as α-glucosidase inhibitors identified five key features. nih.gov The model was then used to screen for new potential inhibitors. Similarly, pharmacophore models have been developed for sulfonamide-based ligands targeting serotonin (B10506) receptors. nih.gov Once a validated pharmacophore model is established, it can be used in virtual screening to rapidly search large chemical databases for novel compounds that match the essential features, significantly accelerating the discovery of new drug candidates. youtube.com

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. researchgate.net Molecules that are mirror images of each other but non-superimposable are called enantiomers. biomedgrid.com Biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a chiral drug. researchgate.net

When a derivative of 2-Amino-5-hydroxybenzenesulfonamide is synthesized that contains a chiral center, it will exist as a pair of enantiomers. These two enantiomers can have markedly different pharmacological properties:

Eutomer: The enantiomer with the desired therapeutic activity.

Distomer: The other enantiomer, which may be less active, inactive, or even responsible for undesirable or toxic effects. researchgate.net

A classic example is the β-blocker propranolol, where the S-(-) isomer is significantly more potent than the R-(+) isomer. biomedgrid.com In many cases, drugs are initially marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, there is a growing trend toward developing single-enantiomer drugs to provide a better therapeutic profile and reduce potential side effects caused by the distomer. biomedgrid.com

For any chiral derivative of 2-Amino-5-hydroxybenzenesulfonamide, it is crucial to separate the enantiomers and evaluate their biological activity independently. The spatial orientation of substituents is critical for fitting into a specific binding pocket on a protein target. A slight change in the 3D arrangement can disrupt key interactions, such as hydrogen bonds or hydrophobic contacts, leading to a complete loss of activity. Therefore, controlling the stereochemistry is a fundamental aspect of modern drug design and development. researchgate.net

Preclinical Biological Activities and Mechanistic Investigations of 2 Amino 5 Hydroxybenzenesulfonamide

Enzymatic Target Inhibition and Activation

The interaction of 2-Amino-5-hydroxybenzenesulfonamide with various enzyme systems has been a primary area of research. The following subsections detail the findings related to its inhibitory and modulatory effects on key enzymes.

Carbonic Anhydrase (CA) Isoform Selectivity and Inhibition Kinetics

The sulfonamide moiety is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov The primary sulfonamide group (SO₂NH₂) is a key structural feature for the inhibition of CAs, with the negatively charged nitrogen atom coordinating the zinc ion in the enzyme's active site. nih.gov

While numerous benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as inhibitors of various CA isoforms, including the cytosolic CA I and II and the tumor-associated CA IX and XII, specific kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, for 2-Amino-5-hydroxybenzenesulfonamide are not extensively reported in the available literature. nih.gov General studies on benzenesulfonamide derivatives show a wide range of inhibitory activities, from nanomolar to micromolar concentrations, depending on the substitution pattern on the benzene (B151609) ring. nih.gov For instance, certain novel 1,2,3-triazole benzenesulfonamide derivatives have demonstrated potent inhibition against CA IX and CA XII with IC₅₀ values in the nanomolar range, while showing weaker inhibition against the physiological isoforms CA I and CA II. nih.gov The development of isoform-selective inhibitors is a key area of research to minimize off-target effects. nih.gov

| Compound Type | CA Isoform | Inhibition Data (IC₅₀/Kᵢ) | Selectivity Profile |

| 1,2,3-triazole benzenesulfonamide derivatives | CA I | 0.428-0.638 µM | Lower vs. CA IX/XII |

| 1,2,3-triazole benzenesulfonamide derivatives | CA II | 0.095-0.164 µM | Lower vs. CA IX/XII |

| 1,2,3-triazole benzenesulfonamide derivatives | CA IX | 25-52 nM | Higher vs. CA I/II |

| 1,2,3-triazole benzenesulfonamide derivatives | CA XII | 31-80 nM | Higher vs. CA I/II |

| Acetazolamide (Reference) | CA I | 0.199 µM | - |

| Acetazolamide (Reference) | CA II | 0.133 µM | - |

| Acetazolamide (Reference) | CA IX | 63 nM | - |

| Acetazolamide (Reference) | CA XII | 92 nM | - |

Lipoxygenase (LOX) Inhibition and Subtype Specificity (e.g., 5-LO, 12-LO)

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators like leukotrienes and lipoxins. nih.gov These enzymes, including 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), are implicated in inflammatory processes, making them attractive therapeutic targets. wikipedia.orgwipo.int

| Compound Class | LOX Subtype | Inhibition Data (IC₅₀) |

| 2-Amino-5-hydroxyindoles | 5-LOX | ~300 nM |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-LOX | Nanomolar potency |

Tyrosinase Modulation: Substrate and Inhibitory Profiles

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its modulation is of interest in the fields of dermatology and food science. A study systematically evaluated a series of vic-substituted o-aminophenols, which are structurally related to 2-Amino-5-hydroxybenzenesulfonamide, as tyrosinase substrates and inhibitors. nih.gov

Matrix Metalloprotease (MMP) Inhibition and Binding Interactions

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer and arthritis. nih.gov Sulfonamide-based compounds have been explored as MMP inhibitors, with the sulfonamide group often acting as a zinc-binding function. nih.gov

However, the majority of potent sulfonamide-based MMP inhibitors incorporate an additional chelating group, such as a hydroxamate, to achieve high-affinity binding to the catalytic zinc ion. nih.gov The available scientific literature does not provide specific data on the inhibitory activity or binding interactions of 2-Amino-5-hydroxybenzenesulfonamide with any MMP isoforms. General studies on arylsulfonamide carboxylates have shown that these can be developed into selective MMP inhibitors, but these are structurally distinct from the compound . researchgate.net

Interference with Bacterial Folic Acid Synthesis Pathways

The sulfonamide class of drugs has long been known to interfere with bacterial folic acid synthesis. nih.gov Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. mcmaster.ca A key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. nih.gov

Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS. nih.gov By binding to the PABA-binding site of the enzyme, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately disrupts the production of nucleotides and certain amino acids, leading to a bacteriostatic effect. mcmaster.ca It is highly probable that 2-Amino-5-hydroxybenzenesulfonamide, as a sulfonamide-containing compound with an amino group para to the sulfonamide, would also exhibit inhibitory activity against DHPS. However, specific studies quantifying the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of 2-Amino-5-hydroxybenzenesulfonamide against bacterial DHPS are not detailed in the reviewed literature.

Other Enzyme Systems Under Investigation

At present, there is no significant information available in the public domain regarding the investigation of 2-Amino-5-hydroxybenzenesulfonamide's activity on other enzyme systems beyond those discussed above.

In Vitro Cellular and Biochemical Investigations

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

No specific studies detailing the cytotoxic or antiproliferative effects of 2-Amino-5-hydroxybenzenesulfonamide on cancer cell lines were identified in the public domain.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

There is no available data from in vitro studies on the efficacy of 2-Amino-5-hydroxybenzenesulfonamide against various bacterial and fungal strains.

Anti-inflammatory Effects in Cell-Based Assays

Scientific literature lacks specific reports on the anti-inflammatory properties of 2-Amino-5-hydroxybenzenesulfonamide as evaluated through cell-based assays.

Antioxidant Activity and Oxidative Stress Modulation

No direct experimental evidence was found to support or describe the antioxidant activity or the modulatory effects on oxidative stress of 2-Amino-5-hydroxybenzenesulfonamide.

Modulation of Specific Cellular Pathways

Information regarding the modulation of any specific cellular pathways by 2-Amino-5-hydroxybenzenesulfonamide is not present in the reviewed scientific literature.

In Vivo Preclinical Pharmacological Assessments (Animal Models)

No in vivo studies in animal models have been published that assess the pharmacological properties of 2-Amino-5-hydroxybenzenesulfonamide.

Due to the absence of specific preclinical research on 2-Amino-5-hydroxybenzenesulfonamide, a detailed article on its biological activities and mechanistic investigations as per the requested outline cannot be generated. Future research is required to elucidate the potential therapeutic properties of this specific compound.

Cardiovascular System Modulatory Effects

No preclinical data on the cardiovascular system modulatory effects of 2-Amino-5-hydroxybenzenesulfonamide have been identified in the public domain.

Anti-inflammatory Responses in Animal Models

While direct in vivo anti-inflammatory studies on 2-Amino-5-hydroxybenzenesulfonamide are not available, the broader class of sulfonamides has been investigated for anti-inflammatory properties. For instance, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.net These compounds were found to be more potent than the standard drug indomethacin, suggesting that the benzenesulfonamide scaffold is a promising pharmacophore for developing new anti-inflammatory agents. researchgate.net The anti-inflammatory effects of some peptides are also attributed to the presence of specific amino acids, with hydrophobic amino acids often enhancing activity. nih.govmdpi.com

Target Engagement and Efficacy in Disease Models (e.g., oncology, infectious diseases)

Oncology

Significant research has been conducted on derivatives of the isomer, 3-Amino-4-hydroxybenzenesulfonamide (B74053), as potential anti-cancer agents. mdpi.comnih.govresearchgate.netnih.govbohrium.com These studies have primarily focused on their activity as carbonic anhydrase (CA) inhibitors. mdpi.comnih.govresearchgate.netnih.govbohrium.com

A series of novel derivatives of 3-Amino-4-hydroxybenzenesulfonamide were synthesized and evaluated for their effects on the viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. nih.govnih.gov The activity of these compounds was assessed in both 2D monolayer and 3D spheroid cultures. nih.govnih.gov

One notable derivative, an inhibitor of multiple CA isoenzymes, demonstrated a reduction in the viability of spheroids from all tested cancer cell lines. nih.govnih.gov In the presence of this compound, U-87 and PPC-1 spheroids became looser, and the growth of MDA-MB-231 spheroids was slowed. nih.govnih.gov Another derivative, which did not bind to CAs, also reduced the growth of U-87 and MDA-MB-231 3D cultures, suggesting that the anti-cancer effects may not be solely dependent on CA inhibition. nih.govnih.gov

Infectious Diseases

While sulfanilamides, the parent class of compounds, are known for their historical use as antibacterial agents that disrupt bacterial metabolism, there is no specific preclinical data available on the efficacy of 2-Amino-5-hydroxybenzenesulfonamide in modern infectious disease models. nih.gov

Molecular Mechanisms of Action Elucidation

The molecular mechanisms of action for 2-Amino-5-hydroxybenzenesulfonamide have not been directly elucidated. However, research on its isomer, 3-Amino-4-hydroxybenzenesulfonamide, provides a strong model for its potential molecular interactions, particularly its engagement with carbonic anhydrases.

Receptor Binding Studies

The primary molecular targets identified for derivatives of 3-Amino-4-hydroxybenzenesulfonamide are the human carbonic anhydrase (CA) isoenzymes. mdpi.comnih.govresearchgate.netnih.govbohrium.com The affinity of a series of these derivatives for twelve different catalytically active CA isoenzymes has been measured using a fluorescent thermal shift assay. nih.gov

The binding affinities were found to be highly dependent on the specific chemical modifications to the parent molecule. For example, aminoketone derivatives of 3-Amino-4-hydroxybenzenesulfonamide showed strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constants (Kd) in the micromolar to nanomolar range. mdpi.com In one instance, a derivative exhibited a Kd of 6.2 nM for CAI. mdpi.com The binding data for several derivatives of 3-Amino-4-hydroxybenzenesulfonamide to various CA isoenzymes are summarized in the table below.

| Compound | CAI (Kd, µM) | CAII (Kd, µM) | CAIV (Kd, µM) | CAIX (Kd, µM) | CAXIV (Kd, µM) |

| Aminoketone 10 | 3.1 | 0.14 | >100 | 1.1 | 0.52 |

| 2-Thioimidazole 22 | >200 | 9.8 | 7.1 | 0.98 | 5.9 |

| Methyl Ester 29 | >200 | >200 | >200 | 7.1 | >200 |

| Ethyl Ester 35 | >200 | >200 | >200 | 0.39 | 0.48 |

| Data derived from studies on derivatives of 3-Amino-4-hydroxybenzenesulfonamide. mdpi.com |

Protein-Ligand Interaction Profiling

The interaction of these compounds with their protein targets can be characterized using techniques like X-ray crystallography and hydrogen/deuterium exchange mass spectrometry (HDX-MS). researchgate.netnih.gov For derivatives of 3-Amino-4-hydroxybenzenesulfonamide, crystal structures of a complex with CAI and CAII have been determined, providing detailed insights into the binding mode. nih.govresearchgate.net

The sulfonamide group of these compounds is a key feature for their interaction with the zinc ion in the active site of carbonic anhydrases. The specific substitutions on the benzene ring and the amino group then determine the selectivity and affinity for different CA isoenzymes. mdpi.com

Signaling Pathway Analysis

No specific studies on the signaling pathways modulated by 2-Amino-5-hydroxybenzenesulfonamide have been reported. However, the inhibition of carbonic anhydrases by its isomer's derivatives can have downstream effects on various cellular signaling pathways. nih.gov For example, the inhibition of tumor-associated CA isoenzymes like CAIX can lead to a disruption of pH regulation in the tumor microenvironment, which can affect cancer cell proliferation, metabolism, and metastasis. The activation of 5-HT5A receptors, for which some sulfonamide derivatives have affinity, can lead to the modulation of adenylyl cyclase activity and cAMP levels. mdpi.com

Computational Chemistry and Molecular Modeling of 2 Amino 5 Hydroxybenzenesulfonamide

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. rjb.ro This technique is instrumental in identifying potential biological targets for a molecule and elucidating its binding mode at the atomic level. For sulfonamide derivatives, docking studies have been widely used to investigate their interactions with various protein targets, including bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), penicillin-binding proteins, and human enzymes such as carbonic anhydrases. rjb.ronih.gov

Ligand-Protein Interaction Analysis

The primary goal of ligand-protein interaction analysis is to identify the specific molecular forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of sulfonamides, the sulfonyl group (–SO2–) and the amine group (–NH2) are key pharmacophoric features that frequently participate in hydrogen bonding.

For instance, studies on various sulfonamides have shown favorable hydrogen bond interactions with amino acid residues like Glycine, Valine, and Arginine within the active sites of target proteins. rjb.ro The aromatic ring of the benzenesulfonamide (B165840) scaffold often engages in hydrophobic or π-π stacking interactions with aromatic residues of the protein, such as Phenylalanine or Tyrosine. The specific interaction pattern for 2-Amino-5-hydroxybenzenesulfonamide would depend on the topology and amino acid composition of the target binding site. A hypothetical interaction analysis could reveal key bonds crucial for its biological activity.

Table 1: Illustrative Ligand-Protein Interactions for a Sulfonamide Compound

| Interacting Ligand Atom | Interaction Type | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Sulfonyl Oxygen (O1) | Hydrogen Bond | ASN 571 | 2.9 |

| Sulfonyl Oxygen (O2) | Hydrogen Bond | LYS 517 | 3.1 |

| Amino Nitrogen (N1) | Hydrogen Bond | GLU 490 | 2.8 |

| Phenyl Ring | Hydrophobic (π-Alkyl) | VAL 662 | 3.5 |

| Phenyl Ring | Hydrophobic (π-π) | PHE 492 | 3.8 |

This table is for illustrative purposes and represents typical interactions observed for sulfonamide derivatives.

Scoring Function Evaluation and Validation

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. The output is typically a numerical score, often expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov These scores are used to rank different binding poses of a single ligand or to compare the potential efficacy of different compounds. nih.gov

Validation of a docking protocol is a critical step to ensure its reliability. A common validation method involves re-docking the native co-crystallized ligand into the protein's active site. The accuracy of the docking pose is then evaluated by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose. An RMSD value close to 2.0 Å or less is generally considered a successful validation. imist.machemmethod.com

Table 2: Example Docking Scores for a Series of Sulfonamide Analogs

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Drug Score (kcal/mol) |

|---|---|---|---|

| Analog 1 | Carbonic Anhydrase II | -8.2 | -5.25 (Acetazolamide) nih.gov |

| Analog 2 | Carbonic Anhydrase II | -7.5 | -5.25 (Acetazolamide) nih.gov |

| Analog 3 | FGFR2 Kinase | -6.24 | Not Specified chemmethod.com |

| Analog 4 | Dihydropteroate Synthase | -7.8 | Not Specified |

This table presents example data from various studies on different sulfonamides to illustrate the use of scoring functions. nih.govchemmethod.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. indexcopernicus.com DFT is a powerful tool for determining molecular structures, analyzing spectral properties, and understanding chemical reactivity. doaj.org For 2-Amino-5-hydroxybenzenesulfonamide, DFT can provide a detailed description of its electronic structure, which governs its interactions and chemical behavior.

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. Using DFT, one can perform geometry optimization to find the lowest energy conformation. indexcopernicus.com This process involves calculating structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. indexcopernicus.com The resulting energy landscape reveals the relative energies of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the shapes it is most likely to adopt.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to its reactivity. DFT calculations can be used to determine the partial atomic charges on each atom, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. indexcopernicus.com This information reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, plotted onto the molecule's electron density surface. doaj.org The MEP map uses a color spectrum where red typically indicates regions of negative electrostatic potential (prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (prone to nucleophilic attack). For a sulfonamide, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the hydroxyl group, making them hydrogen bond acceptors. Conversely, the hydrogens of the amino group would exhibit a positive potential, identifying them as hydrogen bond donors. researchgate.net

Table 3: Hypothetical Mulliken Atomic Charges for 2-Amino-5-hydroxybenzenesulfonamide (Calculated via DFT)

| Atom | Element | Atomic Charge (e) |

|---|---|---|

| S1 | Sulfur | +1.25 |

| O1 (sulfonyl) | Oxygen | -0.65 |

| O2 (sulfonyl) | Oxygen | -0.65 |

| O3 (hydroxyl) | Oxygen | -0.58 |

| N1 (sulfonamide) | Nitrogen | -0.80 |

| N2 (amino) | Nitrogen | -0.75 |

This table is a hypothetical representation based on typical charge distributions found in sulfonamide molecules.

Molecular Dynamics Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. peerj.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability and flexibility of the ligand-protein complex and to refine the binding poses obtained from docking. nih.govnih.gov

By simulating the complex in a realistic environment (e.g., solvated in water), MD can confirm that the key interactions observed in docking are maintained over a period of nanoseconds. peerj.comnih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound. nih.gov

Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com This approach provides a more accurate estimation of binding affinity by considering the dynamic contributions to the interaction energy, including van der Waals forces, electrostatic energies, and solvation effects. peerj.com

Table 4: Example Binding Free Energy Components from an MD Simulation (MM-PBSA)

| Energy Component | Contribution (kJ/mol) |

|---|---|

| Van der Waals Energy | -85.5 |

| Electrostatic Energy | -50.2 |

| Polar Solvation Energy | +110.8 |

| Non-polar Solvation Energy | -18.0 |

| Total Binding Free Energy (ΔG_bind) | -42.9 |

This table is based on representative data for a sulfonamide-protein complex from an MD simulation study. peerj.com

Ligand-Target Complex Dynamics

The efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as a protein or enzyme, and modulate its function. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic nature of these interactions. nih.govarxiv.org By simulating the movements of atoms over time, MD provides a detailed picture of the stability of the ligand-target complex, the key intermolecular interactions, and the conformational changes that may occur upon binding.

For 2-Amino-5-hydroxybenzenesulfonamide, MD simulations can elucidate the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that govern its binding to a target protein. For instance, the amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors, while the sulfonamide (-SO2NH2) group can also participate in hydrogen bonding. The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket of the target.

A hypothetical MD simulation of 2-Amino-5-hydroxybenzenesulfonamide bound to a generic kinase domain might reveal the following key interactions:

| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |

| Amino group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Hydroxyl group (-OH) | Serine, Threonine, Tyrosine | Hydrogen Bond (Donor/Acceptor) |

| Sulfonamide group (-SO2NH2) | Lysine, Arginine | Hydrogen Bond (Donor/Acceptor) |

| Benzene ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

These simulations can also reveal the flexibility of the ligand within the binding site and the dynamic nature of the protein itself, which can adopt different conformations to accommodate the ligand. arxiv.org Understanding these dynamics is crucial for designing more potent and selective inhibitors.

Solvent Effects and Conformational Changes

The surrounding solvent environment, predominantly water in biological systems, plays a critical role in molecular recognition and binding. Computational methods, such as continuum solvent models or explicit solvent simulations, can be employed to study the influence of the solvent on the conformational preferences of 2-Amino-5-hydroxybenzenesulfonamide and its interaction with a target.

The presence of water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds. Furthermore, the desolvation of the ligand and the binding site upon complex formation is a key thermodynamic contributor to the binding affinity. The hydrophilic amino, hydroxyl, and sulfonamide groups of 2-Amino-5-hydroxybenzenesulfonamide are expected to interact favorably with water, while the benzene ring is more hydrophobic.

The conformation of 2-Amino-5-hydroxybenzenesulfonamide can also be influenced by the solvent. The rotational barriers around the C-S and C-N bonds can be calculated using quantum mechanical methods to identify the most stable conformations in both the gas phase and in solution. This information is vital for understanding its pre-binding state and the energetic cost of adopting a bioactive conformation.

Virtual Screening and Ligand-Based Drug Design Approaches

In the quest for new drug candidates, virtual screening has become a prominent and efficient strategy. nih.govnih.gov This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. When the three-dimensional structure of the target is unknown, ligand-based drug design (LBDD) approaches are particularly valuable. nih.govmdpi.comnumberanalytics.com

LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. numberanalytics.com Starting with a known active compound, such as a derivative of 2-Amino-5-hydroxybenzenesulfonamide, these methods can be used to identify other molecules with a high probability of binding to the same target.

Common LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov A pharmacophore model derived from 2-Amino-5-hydroxybenzenesulfonamide and its analogues can be used to search virtual libraries for new scaffolds that match these features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. numberanalytics.com By analyzing a set of 2-Amino-5-hydroxybenzenesulfonamide derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

Shape-Based Screening: This method uses the three-dimensional shape of a known active molecule as a template to find other compounds with a similar shape, as shape complementarity is often a key determinant of binding.

These LBDD approaches can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline. jubilantbiosys.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Prioritization

A successful drug must not only be potent but also possess favorable ADME properties. In silico ADME prediction tools are now widely used in the early stages of drug discovery to assess the pharmacokinetic profile of compounds and prioritize those with a higher likelihood of success in clinical trials. nih.govnih.govresearchgate.net

For 2-Amino-5-hydroxybenzenesulfonamide, various computational models can be used to predict its ADME properties. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.

A hypothetical in silico ADME profile for 2-Amino-5-hydroxybenzenesulfonamide is presented below:

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May not be suitable for targeting the central nervous system. |

| Plasma Protein Binding | Moderate | A balance between being available for therapeutic action and having a reasonable duration of action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of specific isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Predicted as a major route | Clearance is likely to be through the kidneys. |

These in silico predictions provide a valuable initial assessment of the "drug-likeness" of 2-Amino-5-hydroxybenzenesulfonamide. nih.gov They can help researchers to identify potential liabilities early on and guide the design of derivatives with improved ADME profiles. For example, if BBB penetration is desired, modifications to increase lipophilicity might be explored. Conversely, if the compound shows potential for significant CYP inhibition, structural changes could be made to mitigate this risk.

Metabolic and Biotransformation Studies of 2 Amino 5 Hydroxybenzenesulfonamide

In Vitro Metabolic Stability and Metabolite Profiling (e.g., liver microsomes, S9 fractions)

Direct experimental data on the in vitro metabolic stability of 2-Amino-5-hydroxybenzenesulfonamide in liver microsomes or S9 fractions are not readily found in current scientific literature. Such studies are crucial for determining a compound's intrinsic clearance and predicting its in vivo half-life. researchgate.netnih.gov These assays typically involve incubating the compound with liver fractions, which contain a rich complement of drug-metabolizing enzymes, and monitoring its disappearance over time. researchgate.netnih.gov

For sulfonamides in general, metabolic stability can vary widely depending on the specific chemical structure. openaccesspub.org In vitro systems like liver microsomes are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are key players in Phase I and Phase II metabolism, respectively. nih.gov S9 fractions, containing both microsomal and cytosolic enzymes, offer a more comprehensive in vitro model that also includes sulfotransferases (SULTs) and N-acetyltransferases (NATs). nih.govmdpi.com

Without specific data for 2-Amino-5-hydroxybenzenesulfonamide, a hypothetical metabolic stability profile in human liver microsomes could be presented for illustrative purposes. It is important to note that the following table is a hypothetical representation and not based on experimental results for this specific compound.

Hypothetical In Vitro Metabolic Stability of 2-Amino-5-hydroxybenzenesulfonamide in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Based on this hypothetical data, one could calculate parameters like half-life (t½) and intrinsic clearance (CLint), which are critical for predicting a compound's pharmacokinetic behavior in vivo. researchgate.net

Identification of Biotransformation Pathways and Enzymes Involved (e.g., N-hydroxylation, phase II conjugation)

The biotransformation of 2-Amino-5-hydroxybenzenesulfonamide is expected to proceed through well-established pathways for aromatic amines, phenols, and sulfonamides, primarily involving Phase I oxidation and Phase II conjugation reactions. researchgate.netresearchgate.net

Phase I Metabolism:

The initial metabolic steps are likely to be mediated by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgnih.gov Potential Phase I reactions for 2-Amino-5-hydroxybenzenesulfonamide include:

Aromatic Hydroxylation: The benzene (B151609) ring is susceptible to the addition of a hydroxyl group, a common reaction catalyzed by CYP enzymes. nih.gov

N-Hydroxylation: The primary amino group can be oxidized to a hydroxylamine (B1172632) metabolite. This is a known pathway for sulfonamides and can sometimes lead to the formation of reactive metabolites. nih.gov

Oxidation of the Amino Group: Further oxidation of the amino or hydroxylamine group can occur.

Phase II Metabolism:

The parent compound and its Phase I metabolites, containing hydroxyl and amino functional groups, are prime candidates for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. researchgate.net The primary conjugation pathways anticipated for this compound are:

Glucuronidation: The phenolic hydroxyl group and the amino group can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Sulfation: The phenolic hydroxyl group can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). optibrium.com

N-Acetylation: The primary amino group is a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite. This is a major metabolic pathway for many sulfonamides. nih.gov

Comparative Metabolism across Preclinical Species

Significant species differences in drug metabolism are a well-documented phenomenon, arising from variations in the expression and activity of metabolic enzymes. researchgate.net For sulfonamides, species-dependent variations in N-acetylation and glucuronidation have been observed. researchgate.netnih.gov For instance, dogs are known to have a limited capacity for N-acetylation. nih.gov

A comparative analysis of the metabolism of 2-Amino-5-hydroxybenzenesulfonamide across common preclinical species such as rats, dogs, and monkeys would be essential to select the most appropriate animal model for predicting human pharmacokinetics. nih.gov Such studies would typically involve incubating the compound with liver microsomes or hepatocytes from these different species and comparing the rates of metabolism and the metabolite profiles. mdpi.com

Hypothetical Comparative In Vitro Intrinsic Clearance (CLint) of 2-Amino-5-hydroxybenzenesulfonamide

| Species | Liver Microsomal CLint (µL/min/mg protein) |

| Human | 50 |

| Rat | 75 |

| Dog | 20 |

| Monkey | 45 |

This table is for illustrative purposes only and does not represent actual experimental data.

Implications of Metabolism for Compound Design and Preclinical Efficacy

Understanding the metabolic profile of 2-Amino-5-hydroxybenzenesulfonamide has significant implications for its potential development as a therapeutic agent. The rate and pathways of metabolism directly influence a compound's pharmacokinetic properties, such as its bioavailability, half-life, and potential for drug-drug interactions. openaccesspub.org

If the compound is found to be rapidly metabolized, leading to low systemic exposure, medicinal chemists could employ strategies to improve its metabolic stability. This might involve blocking sites of metabolism by introducing chemical modifications that hinder enzymatic attack. news-medical.net For example, if a specific site on the aromatic ring is found to be a primary target for hydroxylation, the addition of a fluorine atom at that position could prevent this metabolic step.

Ultimately, a thorough characterization of the metabolism of 2-Amino-5-hydroxybenzenesulfonamide is a prerequisite for its rational design and optimization as a drug candidate and for ensuring its efficacy and safety in preclinical studies.

Advanced Analytical and Structural Elucidation Methodologies in 2 Amino 5 Hydroxybenzenesulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-Amino-5-hydroxybenzenesulfonamide, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of 2-Amino-5-hydroxybenzenesulfonamide by mapping the carbon and hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and sulfonamide (-SO₂NH₂) substituents. The protons of the amino and hydroxyl groups, as well as the sulfonamide NH₂, would appear as exchangeable singlets, with their chemical shifts being dependent on the solvent and concentration. For instance, in related sulfonamide structures, the proton of the sulfonamide –SO₂NH– group can appear as a singlet peak between 8.78 and 10.15 ppm. rsc.org The protons of the primary amine group are often observed as a singlet peak around 5.9 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would show signals in the range of 110-160 ppm. The carbon atoms directly attached to the electron-withdrawing sulfonamide group and the electron-donating amino and hydroxyl groups would exhibit characteristic chemical shifts. For example, in similar sulfonamide derivatives, aromatic carbon signals have been observed in the region between 111.83 and 160.11 ppm. rsc.org The carbon attached to the hydroxyl group would be shifted downfield, while the carbon attached to the amino group would be shifted upfield.

A complete assignment of the ¹H and ¹³C NMR spectra can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help to establish the connectivity between protons and carbons in the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts for 2-Amino-5-hydroxybenzenesulfonamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2 - 7.4 | - |

| H-4 | 6.8 - 7.0 | - |

| H-6 | 7.5 - 7.7 | - |

| NH₂ | 4.5 - 5.5 | - |

| OH | 9.0 - 10.0 | - |

| SO₂NH₂ | 7.0 - 8.0 | - |

| C-1 | - | 135 - 140 |

| C-2 | - | 115 - 120 |

| C-3 | - | 120 - 125 |

| C-4 | - | 110 - 115 |

| C-5 | - | 150 - 155 |

| C-6 | - | 125 - 130 |

Note: These are predicted values based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of 2-Amino-5-hydroxybenzenesulfonamide. High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion will undergo characteristic fragmentation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond, as well as the loss of SO₂. The presence of the amino and hydroxyl groups will also influence the fragmentation pattern. For instance, the loss of small neutral molecules like H₂O, NH₃, and CO is common for compounds containing hydroxyl and amino groups. nih.gov The fragmentation of aromatic compounds often results in the formation of a stable phenyl cation or related aromatic ions. libretexts.org

Interactive Data Table: Expected Key Fragmentation Ions of 2-Amino-5-hydroxybenzenesulfonamide

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 188 | [M]⁺ | Molecular Ion |

| 171 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the amino group |

| 170 | [M-H₂O]⁺ | Loss of water from the hydroxyl group |

| 124 | [M-SO₂]⁺ | Loss of sulfur dioxide |

| 108 | [M-SO₂NH₂]⁺ | Cleavage of the C-S bond |

| 93 | [C₆H₅O]⁺ | Phenyl oxonium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of these fragments will depend on the ionization technique and energy used.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in 2-Amino-5-hydroxybenzenesulfonamide. The spectrum will show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the range of 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the S=O stretching of the sulfonamide group (asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). biointerfaceresearch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2-Amino-5-hydroxybenzenesulfonamide in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands in the UV region due to the electronic transitions of the aromatic system and the auxochromic amino and hydroxyl groups. researchgate.netthermofisher.com The position and intensity of these bands can be influenced by the pH of the solution due to the protonation or deprotonation of the acidic (hydroxyl and sulfonamide) and basic (amino) groups.

Interactive Data Table: Characteristic Spectroscopic Data for 2-Amino-5-hydroxybenzenesulfonamide

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Wavelength |

| FTIR | N-H stretch (Amino & Sulfonamide) | 3300 - 3500 cm⁻¹ |

| O-H stretch (Phenolic) | 3200 - 3600 cm⁻¹ (broad) | |

| S=O stretch (asymmetric) | 1300 - 1350 cm⁻¹ | |

| S=O stretch (symmetric) | 1140 - 1160 cm⁻¹ | |

| C=C stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| UV-Vis | π → π* transitions (Aromatic) | ~220 - 280 nm |

| n → π* transitions | ~290 - 320 nm |

Note: These are typical ranges and can be affected by solvent and molecular environment.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 2-Amino-5-hydroxybenzenesulfonamide from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of sulfonamides. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Method Development: A typical RP-HPLC method would utilize a C8 or C18 column. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thsielc.com Gradient elution may be necessary to achieve optimal separation from potential impurities. wu.ac.th Detection is commonly performed using a UV detector, often a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorption wavelength and provides spectral information to confirm peak purity. researchgate.net For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate are used. sielc.com

Method Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. wu.ac.thnih.gov

Interactive Data Table: Typical HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Typical Condition | Reference |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | wu.ac.th |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | wu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV at 265 nm (PDA) | wu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.th |

Gas Chromatography (GC): Due to the low volatility and polar nature of 2-Amino-5-hydroxybenzenesulfonamide, direct analysis by GC is challenging. Derivatization is typically required to convert the polar -NH₂, -OH, and -SO₂NH₂ groups into less polar, more volatile derivatives before GC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purity screening of sulfonamides. Silica (B1680970) gel plates are commonly used as the stationary phase. tandfonline.com The mobile phase is a mixture of organic solvents, with the composition adjusted to achieve optimal separation. For example, a mixture of chloroform (B151607) and n-butanol has been used for the separation of sulfonamides. tandfonline.com Visualization of the spots on the TLC plate can be achieved under UV light or by spraying with a suitable chromogenic reagent, such as fluorescamine, which reacts with the primary amino group to produce a fluorescent derivative. usda.gov

Interactive Data Table: Exemplary TLC System for Sulfonamide Separation

| Parameter | Condition | Reference |

| Stationary Phase | Silica gel TLC plates | tandfonline.com |

| Mobile Phase | Chloroform / n-Butanol | tandfonline.com |

| Visualization | UV light (254 nm) or Fluorescamine spray reagent | usda.gov |

X-Ray Crystallography and Solid-State Characterization

The arrangement of molecules in a crystalline solid dictates many of its fundamental properties, including solubility, stability, and bioavailability. X-ray crystallography is the definitive method for determining this three-dimensional atomic arrangement.

Crystal Structure Determination of 2-Amino-5-hydroxybenzenesulfonamide and Derivatives

A thorough review of scientific databases and literature reveals a notable absence of published studies on the single-crystal X-ray diffraction analysis of 2-Amino-5-hydroxybenzenesulfonamide or its direct derivatives. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and key bond lengths and angles, are not available at this time. Such a study would be invaluable for elucidating the precise molecular geometry and the intermolecular interactions, including hydrogen bonding patterns involving the amino, hydroxyl, and sulfonamide groups.

Table 1: Crystallographic Data for 2-Amino-5-hydroxybenzenesulfonamide and Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-5-hydroxybenzenesulfonamide | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of solid-state research. Different polymorphs or co-crystals can exhibit distinct physical properties.

There is currently no published research detailing the investigation of polymorphism or the formation of co-crystals involving 2-Amino-5-hydroxybenzenesulfonamide. Such studies would typically involve screening various crystallization conditions (e.g., different solvents, temperatures) and co-formers to identify and characterize new solid forms by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Table 2: Summary of Polymorphism and Co-crystallization Studies on 2-Amino-5-hydroxybenzenesulfonamide

| Study Type | Co-former/Solvent | Outcome | Analytical Techniques Used |

|---|---|---|---|

| Polymorphism Screening | Data not available | No polymorphs reported | Data not available |

Microscopic Techniques for Cellular Localization and Interaction Studies

Understanding where a compound localizes within a cell and with which cellular components it interacts is fundamental to elucidating its mechanism of action. Techniques such as fluorescence microscopy are often employed for this purpose, typically by tagging the molecule of interest with a fluorescent probe.

As of the current body of scientific literature, there are no specific studies that have utilized microscopic techniques to investigate the cellular localization or interaction of 2-Amino-5-hydroxybenzenesulfonamide. Research in this area would be instrumental in visualizing its distribution in different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) and could provide insights into its potential biological targets.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Directions and Emerging Research Opportunities for 2 Amino 5 Hydroxybenzenesulfonamide

Exploration of Novel Therapeutic Targets and Indications

The benzenesulfonamide (B165840) moiety is a cornerstone of numerous therapeutic agents, most notably as inhibitors of carbonic anhydrases (CAs). Given that 2-Amino-5-hydroxybenzenesulfonamide possesses this key functional group, a primary area of future research will be the systematic evaluation of its derivatives against various CA isoforms. Many CAs are established therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

Emerging research on related sulfonamides has highlighted the potential of targeting tumor-associated CA isoforms, such as CA IX and CA XII, which are often overexpressed in hypoxic solid tumors and contribute to their progression. rsc.org Future studies could involve screening a library of 2-Amino-5-hydroxybenzenesulfonamide derivatives against a panel of CA isoforms to identify selective inhibitors. nih.gov Beyond cancer, other diseases characterized by pathological CA activity could be explored. For instance, specific CA isoforms are implicated in neurological disorders, making this an area ripe for investigation with novel sulfonamide-based probes. nih.gov

Furthermore, the hybridization of the 2-Amino-5-hydroxybenzenesulfonamide scaffold with other pharmacophores could lead to multi-target drugs. nih.govnih.gov This approach aims to create single molecules that can modulate multiple pathways involved in a complex disease, potentially offering enhanced efficacy and a better resistance profile. nih.govnih.gov For example, combining the CA-inhibiting sulfonamide core with moieties known to interact with kinases, inflammatory mediators, or other cancer-related targets could yield novel therapeutics for various disorders. nih.gov

Rational Design of Highly Selective and Potent Derivatives